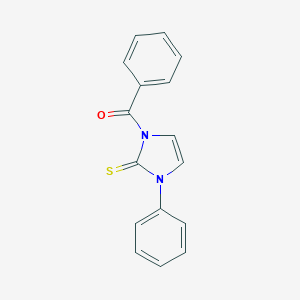
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a benzoyl group, a phenyl group, and a thione group attached to the imidazoline ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with phenylhydrazine to form the intermediate benzoyl phenylhydrazone. This intermediate is then treated with carbon disulfide and a base, such as potassium hydroxide, to induce cyclization and form the desired imidazoline-2-thione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives.
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazoline derivatives depending on the reagents used.
Scientific Research Applications
1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Imidazolidine-2-thione: Shares the imidazoline-2-thione core but lacks the benzoyl and phenyl groups.
Imidazole-2-thione: Similar structure but with an imidazole ring instead of imidazoline.
Benzimidazole-2-thione: Contains a benzimidazole ring with a thione group.
Uniqueness: 1-benzoyl-3-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both benzoyl and phenyl groups, which enhance its biological activity and chemical reactivity. These groups also contribute to its potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C16H12N2OS |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
phenyl-(3-phenyl-2-sulfanylideneimidazol-1-yl)methanone |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-7-3-1-4-8-13)18-12-11-17(16(18)20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
PARGEQAQDUDZEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-2-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305009.png)
![ethyl 2-[(1-{2-nitrobenzyl}-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305012.png)
![ethyl 2-[(1-benzyl-1H-indol-2-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305014.png)
![ethyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305015.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305017.png)
![ETHYL (2Z)-2-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B305019.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305020.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305022.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305023.png)
![ethyl (2E)-2-{3-[(furan-2-ylcarbonyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305025.png)
![ethyl 2-[4-(2-furoyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305027.png)
![ethyl 2-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305029.png)
![ethyl 2-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305030.png)
![ethyl 2-{4-[(4-chlorobenzoyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305032.png)
